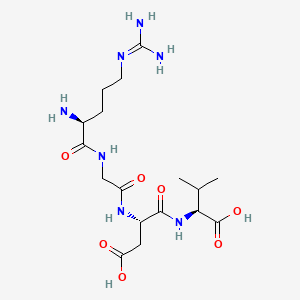
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Vue d'ensemble
Description
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (3-(3-P2O-5-BN)) is a chemical compound commonly used in scientific research. It is a heterocyclic compound with a pyridin-2-yl ring and an oxadiazol-5-yl ring attached to a benzonitrile group. It has been studied extensively in recent years due to its potential applications in fields such as medicine and biochemistry. The purpose of
Applications De Recherche Scientifique
Complexation and Structural Studies
Research has utilized derivatives of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile in complexation and structural studies. For instance, certain complexes with platinum group metals have been synthesized and characterized, focusing on their spectral and structural attributes. These studies have observed that the nitrile group in such compounds does not participate in complexation but remains as a free pendant group, indicating potential applications in designing compounds with specific binding and functional properties (Sairem et al., 2012).
Optical and Luminescence Properties
Derivatives have also been synthesized and characterized for their optical and fluorescence spectral characteristics, suggesting applications in fields such as material sciences and photonics. For example, the absorption and emission maxima of certain compounds have been found to be less correlated with substituent groups, indicating a degree of stability and predictability in their optical behaviors, which can be essential in applications like sensor design and photoluminescence (Ge et al., 2014).
Radioligand Development for PET Imaging
Specific analogs have been identified as candidates for positron emission tomography (PET) imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5), a notable application in medical imaging and diagnostics. The development of such radioligands with high binding affinity and appropriate pharmacokinetic properties paves the way for their potential use in visualizing and quantifying receptor density and distribution in various medical conditions (Shimoda et al., 2016).
Synthesis and Characterization of Heterocyclic Derivatives
Researchers have synthesized and characterized mono- and bicyclic heterocyclic derivatives containing structures like 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These studies provide foundational knowledge for further exploration of these compounds in various fields, including pharmaceuticals and materials science (El‐Sayed et al., 2008).
Extraction and Selectivity Studies
Compounds featuring the 1,2,4-oxadiazole ring have been synthesized and tested for their selectivity in extracting specific ions, such as americium(III) over europium(III), indicating potential applications in fields like nuclear chemistry and waste management (Weigl et al., 2003).
Propriétés
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c15-9-10-4-3-5-11(8-10)14-17-13(18-19-14)12-6-1-2-7-16-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBYFBUONCLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436689 | |
| Record name | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |
CAS RN |
327056-18-8 | |
| Record name | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)












